5-(2,6-Difluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(2,6-Difluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two phenyl groups and a difluorophenyl group, making it a highly substituted pyrazole derivative.
Preparation Methods
The synthesis of 5-(2,6-Difluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve the use of catalytic processes to enhance the yield and selectivity of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the difluorophenyl group onto the pyrazole core .
Chemical Reactions Analysis
5-(2,6-Difluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydropyrazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2,6-Difluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
5-(2,6-Difluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
2,6-Difluorophenyl isocyanate: This compound shares the difluorophenyl group but differs in its functional groups and overall structure.
2,6-Difluorophenol: Another compound with the difluorophenyl group, but with different chemical properties and applications.
The uniqueness of this compound lies in its highly substituted pyrazole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-2,5-diphenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2/c22-17-12-7-13-18(23)21(17)20-14-19(15-8-3-1-4-9-15)24-25(20)16-10-5-2-6-11-16/h1-13,20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPZALLMXKICBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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